molecular formula C₉H₄BrClN₂O₂ B1142697 4-Bromo-1-chloro-6-nitroisoquinoline CAS No. 1369199-81-4

4-Bromo-1-chloro-6-nitroisoquinoline

Cat. No.: B1142697
CAS No.: 1369199-81-4
M. Wt: 287.5
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Description

Significance of Isoquinoline (B145761) Scaffolds in Advanced Organic Chemistry

The isoquinoline motif, a bicyclic aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal and organic chemistry. bldpharm.combldpharm.com This structural unit is a core component of numerous natural products, particularly alkaloids like papaverine (B1678415) and morphine, which exhibit potent physiological activities. The isoquinoline framework's prevalence in biologically active molecules has driven extensive research into its synthesis and functionalization. bldpharm.com Its rigid structure provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets. Consequently, synthetic and medicinal chemists continue to develop novel and efficient methods for constructing and modifying isoquinoline derivatives to explore their therapeutic potential against a range of diseases.

Strategic Importance of Polyfunctionalized Heterocyclic Derivatives

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic chemistry and account for a significant portion of all known organic compounds. The introduction of multiple, distinct functional groups onto a single heterocyclic core—a strategy known as polyfunctionalization—is of immense strategic importance. Each functional group can offer a unique site for subsequent chemical reactions, allowing for a stepwise and controlled elaboration of the molecular structure. This approach is highly valued for its efficiency in building molecular complexity from relatively simple starting materials. Polyfunctionalized heterocycles serve as key intermediates in the synthesis of pharmaceuticals, natural products, and functional materials, where precise control over the molecular architecture is paramount.

Position of 4-Bromo-1-chloro-6-nitroisoquinoline as a Key Synthetic Intermediate

This compound is a prime example of a polyfunctionalized heterocyclic compound designed for synthetic utility. The strategic arrangement of its three distinct functional groups—a bromine atom, a chlorine atom, and a nitro group—on the isoquinoline scaffold makes it a highly valuable intermediate for constructing more complex molecules. The two different halogen atoms (bromo at position 4 and chloro at position 1) offer the potential for selective, stepwise cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are fundamental transformations in modern organic synthesis.

The presence of the electron-withdrawing nitro group at the 6-position significantly influences the electronic properties of the isoquinoline ring system. This group can be readily reduced to an amino group, providing a key site for further derivatization through acylation, alkylation, or diazotization reactions, which in turn can be used to introduce a wide variety of other substituents. ambeed.com The combination of these reactive sites in a single molecule allows for a diverse range of synthetic transformations, positioning this compound as a versatile platform for the generation of libraries of substituted isoquinolines for screening in drug discovery and materials science. Although detailed synthetic applications in publicly available literature are specialized, its commercial availability points to its role as a building block in proprietary and targeted synthesis programs.

Chemical Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-chloro-6-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN2O2/c10-8-4-12-9(11)6-2-1-5(13(14)15)3-7(6)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITPXUHGYLYZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 1 Chloro 6 Nitroisoquinoline

Precursor Synthesis and Halogenation Strategies

The synthesis of 4-Bromo-1-chloro-6-nitroisoquinoline necessitates a carefully orchestrated sequence of halogenation and nitration reactions. The regioselectivity of these reactions is paramount and is highly dependent on the reaction conditions and the nature of the isoquinoline (B145761) precursor.

Electrophilic Bromination Approaches to Isoquinoline Derivatives

Electrophilic bromination of the isoquinoline ring system typically occurs on the electron-rich benzene (B151609) ring. Under acidic conditions, such as in the presence of sulfuric acid, bromination of isoquinoline itself leads to a mixture of 5-bromo- and 8-bromoisoquinoline. orgsyn.org However, achieving bromination at the C-4 position requires more specialized methods.

One effective strategy involves the use of 2-alkynyl benzyl (B1604629) azides, which can undergo a palladium-catalyzed electrocyclic reaction to selectively afford 4-bromoisoquinolines. researchgate.net This method introduces the bromine atom at the desired position during the ring formation process, offering a high degree of regiocontrol. The reaction conditions can be tuned to favor the formation of either 4-bromoisoquinoline (B23445) or 4-bromoisoquinolone. researchgate.net For instance, the use of PdBr₂ in the presence of CuBr₂ and LiBr in acetonitrile (B52724) has been shown to produce 4-bromoisoquinolines. researchgate.net

Another approach to consider is the direct C-H halogenation. While less common for the 4-position via electrophilic substitution, modern transition-metal-catalyzed methods are emerging as powerful tools for site-selective functionalization of heterocyclic compounds.

Reagent/CatalystSubstrateProductYield (%)Reference
PdBr₂/CuBr₂/LiBr2-Alkynyl benzyl azide4-Bromoisoquinoline72 researchgate.net
N-Bromosuccinimide (NBS) in H₂SO₄Isoquinoline5-Bromoisoquinoline47-49 orgsyn.org

This table summarizes selected methods for the bromination of isoquinoline derivatives.

Regioselective Chlorination Techniques for Isoquinoline Precursors

The introduction of a chlorine atom at the C-1 position of the isoquinoline ring is a common transformation, often achieved by the conversion of an isoquinolin-1(2H)-one to the corresponding 1-chloroisoquinoline. This transformation is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). For example, 6-bromo-1-hydroxyisoquinoline can be converted to 6-bromo-1-chloroisoquinoline (B57692) in good yield by heating with POCl₃. chemicalbook.com This suggests a plausible route to the target molecule could involve the chlorination of a pre-functionalized 4-bromo-6-nitroisoquinolin-1(2H)-one.

The synthesis of quinolin-4(1H)-ones, which are precursors to 4-chloroquinolines, can be achieved through methods like the Conrad-Limpach reaction. nih.govyoutube.com A similar strategy could be envisioned for isoquinoline systems. A patent describes the synthesis of 6-bromo-4-chloroquinoline (B1276899) from 6-bromoquinolin-4(1H)-one using phosphorus oxychloride. google.com This highlights a viable method for introducing a chlorine atom at the 4-position, which, while not the target position in this case, demonstrates the general applicability of this type of reaction.

Regioselective nucleophilic aromatic substitution (SNAr) is another important strategy, particularly for introducing substituents at the 4-position of quinazolines, a related heterocyclic system. nih.gov This suggests that if a suitable leaving group is present at the C-1 position of an appropriately substituted isoquinoline, a chlorination step might be feasible.

ReagentSubstrateProductYield (%)Reference
POCl₃6-Bromo-1-hydroxyisoquinoline6-Bromo-1-chloroisoquinoline62 chemicalbook.com
POCl₃6-Bromoquinolin-4(1H)-one6-Bromo-4-chloroquinoline32 google.com

This table outlines key chlorination reactions of isoquinoline and quinoline (B57606) precursors.

Transition Metal-Catalyzed Halogen Introduction Methods

Modern synthetic chemistry has seen a surge in the development of transition-metal-catalyzed C-H activation and halogenation reactions. mdpi.com These methods offer the potential for direct and regioselective introduction of halogens, often under milder conditions than traditional methods. Palladium, rhodium, and cobalt complexes have been successfully employed for the functionalization of various heterocyclic systems. mdpi.comorganic-chemistry.org

For instance, palladium-catalyzed reactions of N-propargyl oxazolidines can provide 4-substituted isoquinolines. organic-chemistry.org While not a direct halogenation, this demonstrates the feasibility of functionalizing the C-4 position using transition metal catalysis. Iron(III)-catalyzed regioselective halogenation of 8-amidoquinolines has also been reported, showcasing the potential of earth-abundant metals in these transformations. mdpi.com

The selective synthesis of 4-bromoisoquinoline from 2-alkynyl benzyl azides using a palladium catalyst is a prime example of a transition-metal-catalyzed approach that could be adapted for the synthesis of the target molecule. researchgate.net Such methods could potentially be applied to a pre-nitrated isoquinoline substrate to install the bromo group at the C-4 position.

Nitration Pathways in Isoquinoline Chemistry

The introduction of a nitro group at the C-6 position of the isoquinoline nucleus is a critical step in the synthesis of the target compound. The regioselectivity of nitration is highly dependent on the reaction conditions and the electronic nature of the substrate.

Traditional Acid-Mediated Nitration Conditions

The direct nitration of isoquinoline using a mixture of nitric acid and sulfuric acid (mixed acid) typically results in substitution at the C-5 and C-8 positions, with the 5-nitro isomer being the major product. orgsyn.org This is because the reaction proceeds on the N-protonated isoquinolinium ion, where the electron-withdrawing effect of the protonated nitrogen deactivates the pyridine (B92270) ring towards electrophilic attack, directing the substitution to the benzene ring.

To achieve nitration at the C-6 position, it is often necessary to start with a precursor that directs the incoming nitro group to this position. For example, if the C-5 and C-8 positions are already substituted, nitration may be forced to occur at other positions. Alternatively, the electronic properties of the starting isoquinoline can be modified by substituents that favor C-6 nitration. A detailed study on the nitration of tetrahydroquinoline, a related system, has shown that the regioselectivity can be controlled by the choice of N-protecting group. nih.gov

A one-pot procedure for the synthesis of 5-bromo-8-nitroisoquinoline (B189721) from isoquinoline has been developed, involving bromination followed by nitration in sulfuric acid. orgsyn.org This demonstrates that sequential electrophilic substitutions can be performed on the isoquinoline ring. A similar strategy could be envisioned where a different starting material or altered reaction conditions could lead to the desired 6-nitro substitution pattern.

ReagentSubstrateProduct(s)Reference
HNO₃/H₂SO₄Isoquinoline5-Nitroisoquinoline (B18046) and 8-Nitroisoquinoline orgsyn.org
N-Bromosuccinimide then KNO₃/H₂SO₄Isoquinoline5-Bromo-8-nitroisoquinoline orgsyn.org

This table presents the typical outcomes of acid-mediated nitration of isoquinoline.

Nucleophilic Nitration Techniques for Isoquinoline Systems

While electrophilic nitration is the most common method, nucleophilic nitration offers an alternative pathway for the introduction of a nitro group, particularly in electron-deficient heterocyclic systems. These methods often exhibit different regioselectivity compared to their electrophilic counterparts.

Control of Regioselectivity in Isoquinoline Nitration

The nitration of the isoquinoline nucleus is a critical step in the synthesis of nitro-substituted derivatives, but achieving regiochemical control is a significant challenge. Under standard electrophilic nitration conditions using a mixture of nitric acid and sulfuric acid, the reaction proceeds on the N-protonated isoquinolinium ion. stackexchange.com This protonation deactivates the pyridine ring towards electrophilic attack, directing substitution to the less deactivated benzene ring. Consequently, this method predominantly yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. stackexchange.com Kinetic studies have confirmed that the quinolinium ion is the reacting species in these substitutions. stackexchange.com

To overcome this inherent regioselectivity and introduce a nitro group at other positions, such as the C-6 position required for the target molecule, alternative strategies must be employed. The presence of existing substituents on the benzene ring can alter the substitution pattern, but direct nitration of unsubstituted isoquinoline to the C-6 position is not favored.

Several advanced methods have been developed to achieve nitration at positions that are inaccessible through conventional mixed-acid techniques. dtic.mil These methods often involve modifying the reactivity of the isoquinoline ring system:

Nitration via Reissert Compounds : A notable method involves the use of Reissert compounds, such as 2-benzoyl-1-cyano-1,2-dihydroisoquinoline. elsevierpure.com Treatment of this intermediate with acetyl nitrate (B79036) can lead to the formation of 4-nitroisoquinoline (B1589690) derivatives after hydrolysis, demonstrating a novel way to introduce a nitro group at the C-4 position. elsevierpure.com

Nucleophilic Nitration : A novel, acid-free method has been reported for the nitration of isoquinoline at the C1 position. dtic.mil This process uses potassium nitrite (B80452) and acetic anhydride (B1165640) in DMSO at room temperature, highlighting a pathway that avoids the harsh acidic conditions of electrophilic nitration. dtic.mil

Dearomatization-Rearomatization Strategy : A practical protocol for the highly regioselective meta-nitration of pyridines and quinolines has been developed using a dearomatization-rearomatization approach. acs.org This method provides a platform for selective nitration at the meta-position of azines via a radical pathway, potentially offering a route to C-6 or C-7 nitrated isoquinolines. acs.org

For the synthesis of 5-bromo-8-nitroisoquinoline, a one-pot procedure has been developed where bromination precedes nitration, indicating that the sequence of functionalization is key to the final product's structure. orgsyn.org

Nitration MethodReagentsPrimary Product(s)Reference
Standard Electrophilic NitrationHNO₃ / H₂SO₄5-Nitroisoquinoline & 8-Nitroisoquinoline stackexchange.com
Via Reissert CompoundAcetyl Nitrate, then Hydrolysis4-Nitroisoquinoline-1-carboxylic acid elsevierpure.com
Nucleophilic NitrationKNO₂ / Acetic Anhydride / DMSO1-Nitroisoquinoline dtic.mil
Dearomatization-RearomatizationTBN / TEMPO / O₂meta-Nitro-pyridines/quinolines acs.org

Sequential Functionalization Approaches for this compound

The construction of this compound is not achievable in a single step and necessitates a carefully planned sequence of reactions. The order in which the bromo, chloro, and nitro functionalities are introduced is dictated by the directing effects of the substituents and the reactivity of the isoquinoline core at each stage.

Rational Design of Halogenation and Nitration Sequence

The rational design of the synthetic route hinges on the principles of electrophilic aromatic substitution. The directing effects of the functional groups involved (nitro and bromo) are paramount in determining the sequence of events.

Introduction of the Nitro Group : The nitro group is a strong deactivating and meta-directing group. Introducing it early in the synthesis would significantly hinder subsequent electrophilic substitution reactions, such as bromination. Therefore, nitration is often a later step, unless the starting material is a pre-functionalized benzene derivative that is used to construct the isoquinoline ring. To obtain the 6-nitro isomer, it is likely that the synthesis begins with a starting material that already contains a nitro group or a precursor at the correct position relative to the points of cyclization.

Introduction of the Bromo Group : The bromo group is a deactivating but ortho-, para-directing substituent. In the synthesis of the related 5-bromo-8-nitroisoquinoline, bromination is performed first, followed by nitration. orgsyn.org A similar strategy could be envisioned for the target molecule. Bromination at the C-4 position can be achieved through selective methods. researchgate.net

Introduction of the Chloro Group : The 1-chloro substituent is typically introduced by converting a precursor, 4-bromo-6-nitroisoquinolin-1(2H)-one, to the desired chloride. This transformation is commonly achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide. wikipedia.org This step is usually one of the final steps in the synthetic sequence, as the isoquinolin-1-one is a stable intermediate that can be synthesized through various cyclization methods, such as the Bischler-Napieralski or Pictet-Spengler reactions. wikipedia.orgnumberanalytics.com

A plausible synthetic strategy would therefore involve the formation of a 6-nitroisoquinolin-1-one intermediate, followed by selective bromination at the C-4 position, and concluding with chlorination at the C-1 position.

Multi-Step Synthesis Design and Optimization

A hypothetical multi-step synthesis for this compound can be designed based on established isoquinoline synthesis protocols and the principles of sequential functionalization. numberanalytics.comresearchgate.net The optimization of such a sequence would involve maximizing the yield at each step and simplifying purification processes.

A potential synthetic pathway is outlined below:

Formation of a Substituted Phenylethylamine : The synthesis would likely commence with a commercially available 4-nitro-phenylethylamine or its precursor, which sets up the required C-6 nitration from the start.

Acylation : The phenylethylamine is acylated on the nitrogen atom. This is a standard step in the Bischler-Napieralski reaction. wikipedia.org

Cyclization : The acylated product undergoes acid-catalyzed cyclization (e.g., using PPA or POCl₃) to form a 3,4-dihydroisoquinoline (B110456) intermediate. This is the core of the Bischler-Napieralski reaction. wikipedia.org

Aromatization/Oxidation : The dihydroisoquinoline is aromatized to the corresponding 6-nitroisoquinoline (B1610068). Alternatively, if the cyclization leads to an isoquinolin-1-one, this step may be an oxidation to form the fully aromatic ring system if needed.

Bromination : The 6-nitroisoquinolin-1-one is selectively brominated at the C-4 position. This step requires careful control of reaction conditions to ensure high regioselectivity.

Chlorination : The final step is the conversion of the 4-bromo-6-nitroisoquinolin-1-one intermediate to the target molecule, this compound, using a chlorinating agent like phosphorus oxychloride. google.com

StepReaction TypeKey ReagentsIntermediate/Product
1-3Bischler-Napieralski ReactionSubstituted phenylethylamine, Acylating agent, POCl₃3,4-Dihydroisoquinoline derivative
4Oxidation/AromatizationOxidizing agent (e.g., Pd/C) or spontaneous6-Nitroisoquinolin-1-one
5Electrophilic BrominationN-Bromosuccinimide (NBS) or Br₂4-Bromo-6-nitroisoquinolin-1-one
6ChlorinationPhosphorus oxychloride (POCl₃)This compound

Green Chemistry Considerations and Process Intensification in Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability, prompting the adoption of green chemistry principles and process intensification techniques in the synthesis of complex molecules like this compound.

Green Chemistry Approaches: The traditional multi-step synthesis often involves stoichiometric reagents and potentially hazardous solvents. Green alternatives focus on:

Catalysis: Replacing stoichiometric reagents with catalytic systems can significantly reduce waste. For instance, modern methods for isoquinoline synthesis utilize rhodium(III) or palladium catalysts for C-H bond activation and annulation reactions, offering more efficient and atom-economical routes. researchgate.net

Safer Solvents: Exploring the use of greener solvents or solvent-free conditions can minimize environmental impact.

Energy Efficiency: Designing reactions that can be run at ambient temperature and pressure reduces energy consumption.

Process Intensification: Process intensification aims to make chemical processes smaller, safer, and more efficient.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times for several steps in isoquinoline synthesis, such as in palladium-catalyzed coupling-imination-annulation reactions. researchgate.net This could be applied to the cyclization or chlorination steps, potentially improving yields and reducing side-product formation.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, leading to better reproducibility and safety, especially for highly exothermic or hazardous reactions. This technology could be implemented for the nitration or chlorination steps, allowing for safer handling of reactive intermediates and reagents.

By integrating these modern approaches, the synthesis of this compound can be made more sustainable, efficient, and scalable.

Chemical Reactivity and Advanced Transformations of 4 Bromo 1 Chloro 6 Nitroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the nitro group significantly activates the isoquinoline (B145761) ring towards nucleophilic attack, facilitating the displacement of the halogen substituents. The generally accepted mechanism for this type of reaction proceeds through a two-step addition-elimination pathway. libretexts.org In the initial step, the nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This process temporarily disrupts the aromaticity of the ring. libretexts.org In the subsequent step, the aromatic system is regenerated through the expulsion of the halide ion. libretexts.org

Displacement of Halogen Atoms (Bromine and Chlorine)

In 4-bromo-1-chloro-6-nitroisoquinoline, both the bromine and chlorine atoms are susceptible to displacement via nucleophilic aromatic substitution (SNAr). The positions of these halogens, activated by the nitro group, make them good leaving groups. nih.gov Studies on similar dihalogenated nitroaromatic compounds have shown that sequential substitution reactions are possible, allowing for the introduction of different nucleophiles in a stepwise manner. nih.gov

The relative reactivity of the bromine versus the chlorine atom can be influenced by several factors, including the nature of the attacking nucleophile and the reaction conditions. Generally, in nucleophilic aromatic substitution reactions, the carbon-bromine bond is weaker than the carbon-chlorine bond, which can lead to preferential displacement of the bromide ion. However, the position of the halogen on the aromatic ring also plays a crucial role.

Detailed research on analogous systems, such as 4-bromo-5-nitrophthalonitrile, has demonstrated excellent chemoselectivity, where the bromine atom is substituted first. researchgate.net This high reactivity of the bromine atom, often activated by an ortho or para nitro group, allows for its selective replacement by various nucleophiles. researchgate.net Following the initial substitution of the bromine, the remaining chlorine atom can then be displaced by the same or a different nucleophile under appropriate conditions. This stepwise functionalization provides a powerful strategy for the synthesis of diverse polysubstituted isoquinoline derivatives.

Table 1: Comparison of Halogen Reactivity in SNAr Reactions

Feature Bromine Chlorine
Bond Strength Weaker C-Br bond Stronger C-Cl bond
Leaving Group Ability Generally a better leaving group Generally a poorer leaving group
Typical Reactivity Often displaced preferentially Can be displaced after bromine
Activating Factor Electron-withdrawing nitro group Electron-withdrawing nitro group

Reactivity and Transformation of the Nitro Group

The nitro group in this compound is a powerful electron-withdrawing group that not only activates the ring for SNAr reactions but can also undergo transformations itself. rsc.org While direct nucleophilic displacement of a nitro group is less common than that of halogens, it can occur under specific conditions, particularly when it is positioned at a highly activated site on the aromatic ring. researchgate.net

Reduction Reactions of the Nitro Group

The reduction of the nitro group is a pivotal transformation of this compound, providing a gateway to a variety of amino-isoquinoline derivatives. These derivatives are important intermediates in the synthesis of biologically active compounds and functional materials.

Selective Reduction to Amino-Isoquinoline Derivatives

The nitro group of this compound can be selectively reduced to an amino group, yielding 6-amino-4-bromo-1-chloroisoquinoline. This transformation is typically achieved using various reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using metal-based reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic media.

The selective reduction of the nitro group in the presence of the halogen atoms is a key feature of this reaction. This selectivity allows for the preservation of the bromo and chloro substituents for subsequent cross-coupling or nucleophilic substitution reactions. The resulting amino-isoquinoline is a versatile intermediate, as the amino group can be further modified through diazotization, acylation, or alkylation reactions, leading to a wide array of functionalized isoquinolines.

Table 2: Common Reagents for Nitro Group Reduction

Reagent Conditions Advantages
SnCl2 / HCl Typically in ethanol (B145695) or ethyl acetate Mild conditions, good functional group tolerance
Fe / Acetic Acid Often used in refluxing ethanol Inexpensive, effective
H2 / Pd/C Hydrogen gas pressure, various solvents Clean reaction, high yields, but can sometimes lead to dehalogenation
Sodium Dithionite (Na2S2O4) Aqueous or biphasic systems Mild, often used for sensitive substrates

Mechanistic Investigations of Nitro Group Transformations

The mechanism of nitro group reduction can vary depending on the reducing agent and reaction conditions. In the case of metal-based reductions (e.g., with SnCl2 or Fe), the process generally involves a series of single-electron transfers from the metal to the nitro group. This generates a nitroso intermediate, which is further reduced to a hydroxylamino intermediate and finally to the amino group.

In some biological or biomimetic systems, the reduction of a nitro group can proceed through a hydroxylamino intermediate, which can then undergo rearrangement. nih.gov For instance, the Bamberger rearrangement describes the acid-catalyzed rearrangement of N-phenylhydroxylamines to aminophenols. nih.gov While this specific rearrangement is more relevant to aniline (B41778) derivatives, it highlights the potential for complex mechanistic pathways in nitro group transformations. Studies on the degradation of chloronitroaromatic compounds have shown that the initial step can involve the reduction of the nitro group to a hydroxylamino compound. nih.gov

Cross-Coupling Reactions

The halogen atoms on the this compound scaffold serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Given the higher reactivity of the C-Br bond compared to the C-Cl bond in many cross-coupling reactions, selective coupling at the C-4 position is often achievable. mdpi.com This allows for the sequential introduction of different substituents. For instance, a Suzuki-Miyaura coupling could be performed at the C-4 position, followed by a different cross-coupling reaction or a nucleophilic substitution at the C-1 position.

Commonly employed cross-coupling reactions for aryl halides include the Suzuki-Miyaura (using boronic acids or esters), Heck (using alkenes), Stille (using organostannanes), and Sonogashira (using terminal alkynes) reactions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For electron-deficient halides, such as this compound, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step in the catalytic cycle. researchgate.net

Table 3: Potential Cross-Coupling Reactions

Reaction Name Coupling Partner Key Reagents Potential Product Type
Suzuki-Miyaura Boronic acid (R-B(OH)2) Pd catalyst, base (e.g., K2CO3, Cs2CO3) Aryl- or heteroaryl-substituted isoquinoline
Heck Alkene (R-CH=CH2) Pd catalyst, base (e.g., Et3N) Alkenyl-substituted isoquinoline
Stille Organostannane (R-SnBu3) Pd catalyst Aryl-, heteroaryl-, or alkenyl-substituted isoquinoline
Sonogashira Terminal alkyne (R-C≡CH) Pd catalyst, Cu(I) co-catalyst, base (e.g., amine) Alkynyl-substituted isoquinoline
Buchwald-Hartwig Amine (R2NH) or Alcohol (ROH) Pd catalyst, phosphine ligand, base Amino- or alkoxy-substituted isoquinoline

Palladium-Catalyzed Carbon-Carbon Coupling Strategies

The primary advantage of this compound in synthetic chemistry lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is typically the rate-determining step. The bond dissociation energy of a C-Br bond is lower than that of a C-Cl bond, making it more susceptible to cleavage. Consequently, palladium catalysts selectively insert into the C-4 bromine bond over the C-1 chlorine bond, enabling regioselective functionalization. wikipedia.orgwikipedia.org The electron-withdrawing nitro group at the C-6 position further enhances the electrophilicity of the isoquinoline core, generally facilitating the crucial oxidative addition step at the C-4 position. nih.gov

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds. wikipedia.orgorganic-chemistry.org For this compound, the Suzuki-Miyaura coupling is expected to proceed selectively at the C-4 position to yield 4-aryl-1-chloro-6-nitroisoquinolines. A variety of boronic acids or their esters can be used under standard conditions. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide

Catalyst / LigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80-10085-95 organic-chemistry.org
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-11090-99 nih.gov
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄DioxaneRoom Temp - 8088-97 organic-chemistry.org

Note: The data represents typical conditions for aryl bromide coupling and not specific experimental results for this compound.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org When applied to this compound, this reaction would selectively produce 1-chloro-6-nitro-4-(alkynyl)isoquinolines. The reactivity order (C-Br > C-Cl) ensures that the alkyne moiety is installed exclusively at the C-4 position. libretexts.orgresearchgate.net Copper-free conditions have also been developed and are effective for many substrates. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling of an Aryl Bromide

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃N or PiperidineTHF or DMFRoom Temp - 7085-95 organic-chemistry.orgresearchgate.net
Pd(OAc)₂ / PPh₃ / CuITBAFAcetonitrile (B52724)8080-92 wikipedia.org
[Pd(NHC)Cl₂]₂ (Copper-free)Cs₂CO₃Dioxane10085-98 libretexts.org

Note: The data represents typical conditions for aryl bromide coupling and not specific experimental results for this compound.

Formation of Carbon-Heteroatom Bonds via Coupling

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org The selective amination of dihalogenated substrates is well-documented and relies on the same reactivity principles as C-C couplings. Research on the analogous 6-bromo-2-chloroquinoline (B23617) has demonstrated that selective Buchwald-Hartwig amination occurs at the C-Br position, leaving the C-Cl bond intact. nih.gov Therefore, reacting this compound with various primary or secondary amines is expected to afford 4-amino-1-chloro-6-nitroisoquinoline derivatives exclusively. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields. researchgate.net

Table 3: Representative Conditions for Buchwald-Hartwig Amination of an Aryl Bromide

Catalyst / LigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃ / BINAPNaOt-BuToluene80-11080-95 wikipedia.orgnih.gov
Pd(OAc)₂ / XPhosK₂CO₃ or Cs₂CO₃t-BuOH or Dioxane100-13085-98 organic-chemistry.org
Pd₂(dba)₃ / tBuDavePhosLiHMDSToluene10060-70 researchgate.net

Note: The data represents typical conditions for aryl bromide amination and not specific experimental results for this compound.

Other Electrophilic and Radical Transformations

Electrophilic Transformations: The this compound ring system is exceptionally electron-deficient. The cumulative electron-withdrawing effects of the two halogen atoms, the nitro group, and the inherent nature of the isoquinoline nitrogen atom deactivate the ring towards further electrophilic aromatic substitution. Such reactions are not considered feasible under standard conditions.

Nucleophilic Aromatic Substitution (SNAr): In contrast to its inertness towards electrophiles, the electron-deficient nature of the substrate makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr). Both the C-1 and C-4 positions are activated for nucleophilic attack. The C-1 chloro substituent is particularly activated due to its para relationship to the C-6 nitro group and its position adjacent to the ring nitrogen. Strong nucleophiles, such as alkoxides or amines, could potentially displace the chloride at C-1 or the bromide at C-4 under thermal conditions, offering a pathway that is competitive with metal-catalyzed coupling.

Radical Transformations: Currently, there is a lack of specific research literature detailing the behavior of this compound under radical reaction conditions.

Reaction Pathway Analysis and Mechanistic Investigations

The high regioselectivity observed in palladium-catalyzed transformations of this compound is governed by the kinetics of the catalytic cycle. libretexts.org This cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The initial and selectivity-determining step involves the insertion of the active Pd(0) catalyst into the carbon-halogen bond. libretexts.org The C(sp²)-Br bond (average bond energy ~336 kJ/mol) is weaker than the C(sp²)-Cl bond (~400 kJ/mol). This difference in bond strength results in a significantly lower activation energy for the oxidative addition at the C-4 bromo position compared to the C-1 chloro position. As a result, the formation of the arylpalladium(II) bromide intermediate is kinetically favored. wikipedia.org

Transmetalation: Following oxidative addition, the organopalladium(II) intermediate undergoes transmetalation. In Suzuki-Miyaura coupling, the organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. organic-chemistry.org In Sonogashira coupling, this step involves the copper acetylide, and in Buchwald-Hartwig amination, it is the amine (after deprotonation) that coordinates to the palladium. wikipedia.orgmit.edu

Reductive Elimination: This is the final step where the newly formed C-C or C-N bond is created as the two organic partners are eliminated from the palladium center. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

Mechanistic studies on related systems show that the nature of the ligand and the electronic properties of the substrate can influence the rate of each step. mit.edunih.govresearchgate.net For this compound, the strong electron-withdrawing nitro group accelerates the oxidative addition but may have complex, sometimes retarding, effects on the reductive elimination step depending on the specific ligand and coupling partners involved. mit.edu However, the dominant factor controlling the initial site of reactivity remains the preferential oxidative addition at the more labile carbon-bromine bond.

Computational and Theoretical Investigations of 4 Bromo 1 Chloro 6 Nitroisoquinoline

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Bromo-1-chloro-6-nitroisoquinoline, DFT calculations provide a foundational understanding of its geometry and electronic behavior.

The first step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound are calculated. These optimized parameters correspond to the minimum energy structure on the potential energy surface.

Table 1: Selected Optimized Geometric Parameters for this compound (Predicted) Note: The following data is hypothetical and for illustrative purposes, as specific research on this compound is not available. Actual values would be derived from DFT calculations.

Parameter Bond Predicted Value
Bond Length (Å) C1-N2 1.315
C4-Br 1.890
C1-Cl 1.730
C6-N 1.475
Bond Angle (°) C1-N2-C3 117.5
C3-C4-Br 120.2
N-C6-C5 118.9
Dihedral Angle (°) C8-C1-N2-C3 0.0

The electronic properties of a molecule are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability. A larger energy gap suggests higher stability and lower chemical reactivity.

Table 2: Predicted Frontier Orbital Energies for this compound Note: This data is illustrative.

Orbital Energy (eV)
HOMO -6.85
LUMO -3.20

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the nitro group's oxygen atoms and the nitrogen atom of the isoquinoline (B145761) ring, while positive potential would be located around the hydrogen atoms.

Theoretical Spectroscopic Predictions

Computational methods can predict various types of molecular spectra, which are essential for the identification and characterization of the compound.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These predictions are based on the calculation of the harmonic vibrational frequencies at the optimized geometry. The calculated frequencies are often scaled by an empirical factor to better match experimental data. The analysis of these vibrational modes helps in the assignment of the experimental spectra.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound Note: This data is illustrative.

Vibrational Mode Predicted Wavenumber (cm⁻¹) (Scaled)
C-H stretch (aromatic) 3100-3000
C=N stretch 1620
C=C stretch (aromatic) 1580-1450
NO₂ asymmetric stretch 1550
NO₂ symmetric stretch 1350
C-Cl stretch 750

Theoretical calculations of NMR spectra are performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations predict the chemical shifts of ¹H and ¹³C atoms in the molecule. The predicted chemical shifts, when compared with experimental data, can confirm the molecular structure. The chemical shifts are influenced by the electronic environment of each nucleus.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound Note: This data is illustrative and relative to a standard (e.g., TMS).

Atom Predicted ¹³C Chemical Shift (ppm) Atom Predicted ¹H Chemical Shift (ppm)
C1 152.0 H3 8.10
C3 122.5 H5 8.50
C4 120.0 H7 8.90
C4a 128.0 H8 7.95
C5 125.0
C6 148.0
C7 124.0
C8 130.0

Reactivity Prediction and Reaction Mechanism Elucidation

The reactivity of an organic molecule like this compound is governed by the distribution of electrons within its structure. Computational chemistry offers powerful tools to predict how and where chemical reactions are likely to occur.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

The Fukui function is a key descriptor in Density Functional Theory (DFT) used to identify the most reactive sites within a molecule. It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

For this compound, a Fukui function analysis would be expected to reveal the following:

Electrophilic Sites: These are regions of the molecule that are most likely to be attacked by a nucleophile. In this molecule, the carbon atoms bonded to the highly electronegative chlorine and bromine atoms (C1 and C4) would be predicted to be strong electrophilic centers. The presence of the electron-withdrawing nitro group (-NO₂) would further enhance the electrophilicity of the isoquinoline ring system, particularly at positions ortho and para to the nitro group.

Nucleophilic Sites: These are the regions most susceptible to attack by an electrophile. The nitrogen atom of the isoquinoline ring, with its lone pair of electrons, is a primary nucleophilic site. The oxygen atoms of the nitro group also possess lone pairs and could act as nucleophilic centers under certain conditions.

A hypothetical Fukui function analysis would generate values for each atom in the molecule. Higher values of f+ indicate a greater susceptibility to nucleophilic attack, while higher values of f- suggest a greater likelihood of electrophilic attack.

Hypothetical Fukui Function Data for this compound

This table is for illustrative purposes only, as no published data exists.

Atom PositionPredicted f+ (Susceptibility to Nucleophilic Attack)Predicted f- (Susceptibility to Electrophilic Attack)
C1 (bonded to Cl)HighLow
C4 (bonded to Br)HighLow
C6 (bonded to NO₂)ModerateLow
N2 (ring nitrogen)LowHigh
O (nitro group)LowModerate

Transition State Modeling for Key Transformations

Transition state theory is a fundamental concept in chemical kinetics that describes the energy barrier that must be overcome for a reaction to occur. Computational modeling of transition states allows chemists to understand reaction mechanisms, predict reaction rates, and identify the most favorable reaction pathways.

For this compound, a key transformation of interest would be nucleophilic aromatic substitution (SNAr), where the chlorine or bromine atom is replaced by a nucleophile. Transition state modeling for such a reaction would involve:

Reactant and Product Geometry Optimization: The three-dimensional structures of the starting material (this compound and a nucleophile) and the potential products are calculated to find their most stable energetic conformations.

Transition State Search: Sophisticated algorithms are used to locate the geometry of the transition state, which is a high-energy intermediate structure connecting the reactants and products.

Frequency Calculation: This calculation confirms that the located structure is a true transition state (characterized by a single imaginary frequency) and provides the zero-point vibrational energy.

Energy Profile Calculation: The relative energies of the reactants, transition state, and products are calculated to determine the activation energy of the reaction. A lower activation energy indicates a faster reaction.

For the SNAr reaction of this compound, it would be expected that substitution at the C1 position (displacing the chloride) would have a different activation energy than substitution at the C4 position (displacing the bromide). The relative stability of the intermediate Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group, would be a critical factor.

Hypothetical Transition State Energy Data for SNAr Reaction

This table is for illustrative purposes only, as no published data exists.

ReactionNucleophileLeaving GroupCalculated Activation Energy (kJ/mol)
Substitution at C1HydroxideChlorideValue would be calculated
Substitution at C4HydroxideBromideValue would be calculated

Solvent Effects on Molecular Properties and Reactivity

The choice of solvent can have a profound impact on the properties and reactivity of a molecule. Solvents can stabilize or destabilize reactants, products, and transition states, thereby influencing reaction rates and equilibria. Computational models can simulate these effects.

For this compound, solvent effects would be particularly important for reactions involving charged species, such as SNAr reactions.

Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds and are effective at solvating both cations and anions. In an SNAr reaction, a polar protic solvent would stabilize the negatively charged nucleophile and the leaving group anion. It would also stabilize the charged Meisenheimer intermediate.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments but cannot donate hydrogen bonds. They are effective at solvating cations but less so for anions. This can lead to a "naked," more reactive nucleophile, potentially accelerating an SNAr reaction.

Nonpolar Solvents (e.g., hexane, toluene): These solvents would be poor choices for reactions involving charged species, as they cannot effectively stabilize them.

Computational methods to study solvent effects include:

Implicit Solvation Models (e.g., PCM, SMD): These models treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and can provide a good qualitative understanding of solvent effects.

Explicit Solvation Models: These models include individual solvent molecules in the calculation. While computationally more expensive, they can provide a more detailed and accurate picture of specific solvent-solute interactions, such as hydrogen bonding.

A computational study on this compound would likely show that the rate of its SNAr reactions is significantly influenced by the polarity and proticity of the solvent, with polar aprotic solvents potentially providing the fastest reaction rates.

Hypothetical Solvent Effect Data on SNAr Rate Constant

This table is for illustrative purposes only, as no published data exists.

SolventDielectric ConstantPredicted Relative Rate Constant
Hexane (Nonpolar)1.88Very Low
Ethanol (B145695) (Polar Protic)24.5Moderate
DMSO (Polar Aprotic)47High

Synthetic Utility and Applications of 4 Bromo 1 Chloro 6 Nitroisoquinoline As a Building Block

Precursor to Complex Polyfunctionalized Isoquinoline (B145761) Frameworks

The strategic placement of three distinct functional groups—a bromine atom at the C4 position, a chlorine atom at the C1 position, and a nitro group at the C6 position—renders 4-Bromo-1-chloro-6-nitroisoquinoline a highly valuable precursor for generating intricate polyfunctionalized isoquinoline frameworks. The differential reactivity of the C-Br and C-Cl bonds, coupled with the versatile chemistry of the nitro group, allows for a stepwise and controlled introduction of various substituents.

The chlorine atom at the 1-position is typically the most susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functionalities such as alkoxy, amino, and cyano groups. Subsequently, the bromine atom at the 4-position can be targeted through transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This sequential functionalization provides a reliable pathway to 1,4-disubstituted-6-nitroisoquinolines.

Furthermore, the nitro group at the 6-position serves as a versatile handle for further transformations. It can be readily reduced to an amino group, which can then be diazotized and converted to a variety of other functionalities (e.g., hydroxyl, cyano, or another halogen). Alternatively, the amino group can undergo acylation, alkylation, or be utilized in the construction of fused heterocyclic systems. This multi-stage functionalization capacity underscores the compound's potential in creating libraries of complex isoquinoline derivatives for various research applications.

Role in the Construction of Advanced Organic Materials

While specific examples in the peer-reviewed literature detailing the use of this compound in the construction of advanced organic materials are not yet prevalent, its structural attributes suggest significant potential in this area. The isoquinoline nucleus is a known component in various organic materials, including organic light-emitting diodes (OLEDs), sensors, and dyes.

The presence of the electron-withdrawing nitro group and the polarizable halogen atoms can influence the electronic properties of molecules derived from this building block. By strategically coupling this compound with other aromatic systems, it is conceivable to synthesize novel conjugated molecules with tailored photophysical and electronic characteristics. For instance, Sonogashira coupling at the C4-bromo position with various alkynes could lead to extended π-systems with potential applications as organic semiconductors or fluorescent probes. The ability to further modify the C1 and C6 positions would allow for fine-tuning of properties such as solubility, solid-state packing, and intermolecular interactions, which are critical for the performance of organic materials.

Strategy for Diversification of Isoquinoline Scaffolds

The inherent trifunctional nature of this compound provides a robust platform for the strategic diversification of the isoquinoline scaffold. The orthogonal reactivity of its functional groups is the cornerstone of this utility. A synthetic chemist can devise numerous reaction sequences to selectively address each reactive site, leading to a wide array of structurally diverse products from a single starting material.

A hypothetical diversification strategy could commence with a nucleophilic substitution at the C1 position. The resulting 1-substituted-4-bromo-6-nitroisoquinoline can then be subjected to a Suzuki coupling at the C4 position to introduce an aryl or heteroaryl moiety. Finally, reduction of the nitro group to an amine, followed by various transformations, would yield a tri-substituted isoquinoline. The order of these reactions can be altered to access different isomers and further expand the chemical space accessible from this building block. This systematic approach to diversification is highly valuable in medicinal chemistry for the generation of compound libraries for high-throughput screening.

Application in the Synthesis of Reference Compounds and Impurities

In the context of pharmaceutical development and quality control, the synthesis of reference compounds and potential impurities is of paramount importance. This compound can serve as a crucial starting material for the targeted synthesis of such standards. For instance, if a complex isoquinoline-based drug candidate is synthesized, this building block could be used to prepare potential process impurities or metabolites that may arise from side reactions involving halogen displacement or nitro group reduction.

By providing a well-defined starting point with multiple reactive handles, chemists can systematically synthesize and characterize these related substances. This allows for the development of analytical methods for their detection and quantification, ensuring the purity and safety of the final active pharmaceutical ingredient (API). The availability of a versatile building block like this compound facilitates a more comprehensive understanding of the chemical landscape surrounding a particular drug candidate.

Future Research Directions and Emerging Paradigms in 4 Bromo 1 Chloro 6 Nitroisoquinoline Chemistry

Development of Novel and Sustainable Synthetic Routes

The current synthetic pathways to substituted isoquinolines, while effective, often rely on harsh reagents and multi-step processes that may not align with modern principles of green chemistry. atlantis-press.com For instance, chlorination steps frequently employ reagents like phosphorus oxychloride. google.com A significant future direction lies in the development of novel and sustainable synthetic routes to 4-bromo-1-chloro-6-nitroisoquinoline. This involves exploring catalytic systems that minimize waste, reduce energy consumption, and utilize more environmentally benign starting materials. numberanalytics.com Research is anticipated to focus on transition-metal-catalyzed reactions that can construct the isoquinoline (B145761) core in fewer steps and with higher atom economy. organic-chemistry.org Furthermore, the application of biocatalysts or the use of renewable feedstocks represents a promising, albeit challenging, frontier for the eco-friendly production of complex heterocyclic compounds like this compound. numberanalytics.com

Exploration of Unconventional Reaction Conditions (e.g., Mechanochemistry, Flow Chemistry)

Moving beyond traditional batch synthesis in solution, the future of this compound chemistry will likely involve the exploration of unconventional reaction conditions. Mechanochemistry, which uses mechanical force to induce chemical reactions in the absence of bulk solvents, is a particularly attractive green alternative. nih.gov This technique has been successfully applied to the synthesis of other heterocyclic compounds, including isoquinolines, and offers benefits such as reduced reaction times, minimal solvent waste, and access to novel reactivity. acs.orgresearchgate.net

Similarly, continuous flow chemistry presents a paradigm shift from traditional batch processing. rsc.org Performing the synthesis of this compound and its subsequent derivatizations in a flow reactor allows for precise control over reaction parameters, improved safety for handling potentially hazardous intermediates, and enhanced scalability. rsc.org The integration of these technologies could lead to more efficient, consistent, and safer manufacturing processes for this important building block.

Advanced Computational Studies for Rational Design and Reaction Prediction

As the complexity of molecular targets increases, trial-and-error approaches to synthesis and functionalization become less viable. Advanced computational chemistry is set to become an indispensable tool for the rational design and prediction of reactions involving this compound. Quantum mechanical methods like Density Functional Theory (DFT) can be used to model the electronic structure of the molecule, predict the reactivity of its different functional groups (bromo, chloro, and nitro), and elucidate reaction mechanisms. nih.gov Such computational analyses can guide the selection of reagents and conditions to achieve desired regioselectivity in substitution reactions. nih.gov Furthermore, machine learning algorithms trained on large reaction datasets are emerging as powerful tools for predicting the outcomes of unknown reactions, potentially accelerating the discovery of new transformations for the isoquinoline scaffold. rsc.org

Integration with Combinatorial Chemistry and High-Throughput Synthesis Methodologies

The trifunctional nature of this compound makes it an exceptionally valuable scaffold for combinatorial chemistry and high-throughput synthesis. researchgate.net These techniques are cornerstones of modern drug discovery, enabling the rapid generation and screening of vast libraries of compounds to identify new therapeutic leads. slideshare.netbenthamscience.com The distinct reactivity of the bromo, chloro, and nitro groups on the isoquinoline core allows for selective, stepwise functionalization. This creates a powerful platform for generating molecular diversity. For example, the halogen atoms can serve as handles for various cross-coupling reactions, while the nitro group can be reduced to an amine and further derivatized. chemimpex.com Integrating the synthesis of derivatives of this compound with automated high-throughput screening platforms will be crucial for efficiently exploring its potential in medicinal chemistry. researchoutreach.orgwikipedia.org

Design of Next-Generation Polyfunctionalized Isoquinoline Building Blocks

The ultimate goal of advancing the chemistry of this compound is to utilize it in the design of next-generation, polyfunctionalized building blocks for advanced applications. Its inherent functionality allows it to serve as a versatile intermediate for constructing highly substituted and complex molecular architectures that are otherwise difficult to access. nih.govharvard.edu Future research will focus on leveraging the differential reactivity of its substituents to execute sophisticated, multi-step synthetic sequences in a controlled manner. This will enable the creation of novel isoquinoline derivatives with precisely tailored electronic and steric properties for use as advanced pharmaceutical intermediates, functional materials, or molecular probes. numberanalytics.comnih.gov The development of these complex building blocks will expand the accessible chemical space and pave the way for discoveries in materials science and medicinal chemistry.

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 4-bromo-1-chloro-6-nitroisoquinoline to improve yield and purity?

  • Methodology : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can identify critical factors influencing yield .
  • Key Considerations :

  • Monitor nitro-group stability under halogenation conditions to avoid undesired side reactions (e.g., denitration or ring oxidation) .
  • Employ HPLC or LC-MS to track intermediates and confirm regioselectivity during bromination/chlorination steps .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., distinguishing C-4 bromo vs. C-6 nitro groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and isotopic patterns for Br/Cl .
  • XRD : Single-crystal X-ray diffraction for unambiguous structural confirmation, especially when regioisomeric ambiguity exists .

Q. How does the nitro group influence the stability of this compound under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to track degradation products.
  • Compare with analogues lacking the nitro group to isolate its destabilizing effects (e.g., nitro→nitroso oxidation) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-Br and C-Cl bonds, prioritizing reactive sites .
  • Simulate transition states for Suzuki-Miyaura coupling to evaluate steric/electronic effects of the nitro group .
    • Data Contradiction : Experimental vs. computational reactivity trends may arise due to solvent effects not modeled in simulations .

Q. How can researchers resolve contradictions in reported catalytic activity of Pd-based systems for functionalizing this compound?

  • Methodology :

  • Perform kinetic studies under standardized conditions (e.g., Pd(OAc)2_2, PPh3_3, K2_2CO3_3) to isolate ligand/oxidant impacts.
  • Compare turnover numbers (TONs) across studies, noting differences in nitro-group tolerance .
    • Table : Comparative Catalytic Efficiency
Catalyst SystemTON (C-Br Coupling)Nitro StabilityReference
Pd(OAc)2_2/XPhos120Degradation observed
PdCl2_2/SPhos85Stable

Q. What role does the nitro group play in modulating the biological activity of this compound derivatives?

  • Methodology :

  • Synthesize analogues with nitro→H or nitro→CF3_3 substitutions and compare IC50_{50} values in kinase inhibition assays.
  • Use molecular docking to assess nitro-group interactions with ATP-binding pockets .
    • Key Finding : Nitro groups enhance π-stacking but may reduce solubility, necessitating prodrug strategies .

Methodological Guidelines

  • Synthetic Optimization : Prioritize halogenation sequence (e.g., bromination before nitration to avoid competing pathways) .
  • Data Validation : Cross-reference NMR shifts with PubChem datasets to detect inconsistencies in reported spectra .
  • Safety : Handle nitro-containing compounds with caution due to potential explosive decomposition under high heat .

Contradictions and Open Questions

  • Regioselectivity in Nitration : Conflicting reports on whether nitration occurs preferentially at C-6 vs. C-7 in isoquinoline scaffolds .
  • Catalyst Poisoning : The nitro group may deactivate Pd catalysts via coordination, but mechanistic evidence remains inconclusive .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.